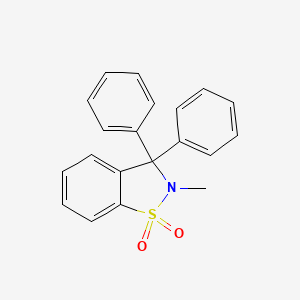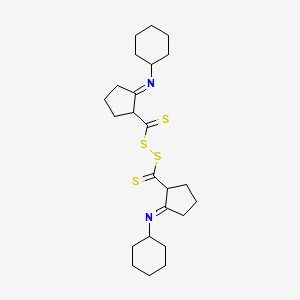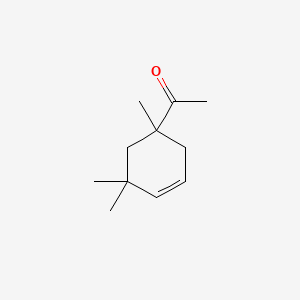
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-: is an organic compound with a molecular formula of C10H16O . It is a ketone derivative of cyclohexene, characterized by the presence of a cyclohexene ring substituted with three methyl groups and an ethanone group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves the aldol condensation of 3,5,5-trimethylcyclohexanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 1,5,5-trimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- often involves large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the alpha position of the ethanone group, leading to the formation of various substituted derivatives. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ketones. It is also employed in the development of enzyme inhibitors and as a model compound for studying metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used in the production of fragrances and flavoring agents. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target enzyme. The cyclohexene ring and ethanone group play crucial roles in binding to the active site of the enzyme, modulating its activity.
Comparación Con Compuestos Similares
Ethanone, 1-(1-cyclohexen-1-yl)-: This compound lacks the three methyl groups present in Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-, resulting in different chemical and physical properties.
Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-: This compound has two methyl groups on the cyclohexene ring, leading to variations in reactivity and applications.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: The position of the methyl groups affects the compound’s steric and electronic properties, influencing its behavior in chemical reactions.
Uniqueness: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is unique due to the presence of three methyl groups on the cyclohexene ring, which imparts distinct steric and electronic effects. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Propiedades
Número CAS |
68938-56-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(1,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11(4)7-5-6-10(2,3)8-11/h5-6H,7-8H2,1-4H3 |
Clave InChI |
AVAQOIYNLURSRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC=CC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


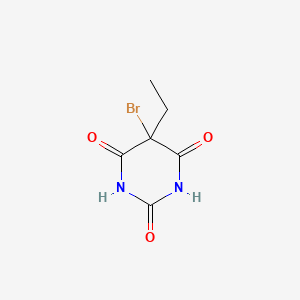

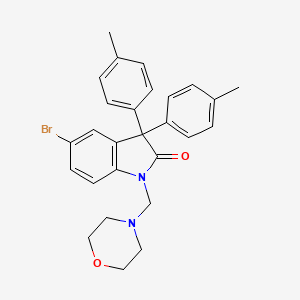
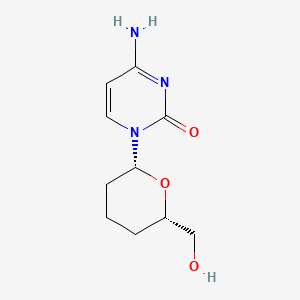
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
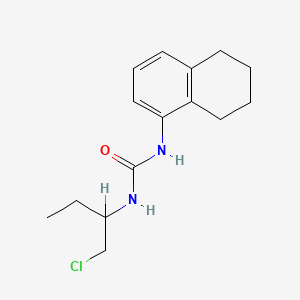
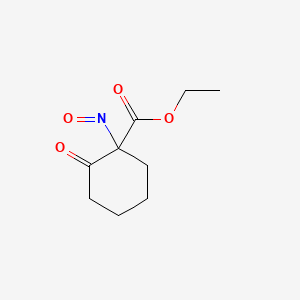

![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
